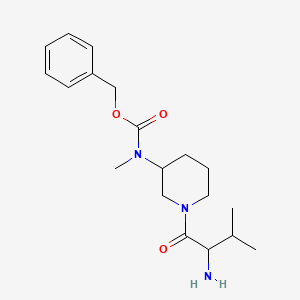

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate

Description

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is a heterocyclic compound featuring a piperidine core substituted with a methylcarbamate group and an (S)-2-amino-3-methylbutanoyl moiety. Its molecular formula is C19H29N3O3, with a molecular weight of 347.45 g/mol and CAS number 1401669-10-0 . This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs) or ion channels. Its stereochemistry and functional groups make it a critical intermediate for modulating receptor binding and pharmacokinetic properties .

Properties

Molecular Formula |

C19H29N3O3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

benzyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-methylcarbamate |

InChI |

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(12-22)21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3 |

InChI Key |

CPUDAMPPYACLHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of amino alcohols to form the piperidine ring, followed by functionalization to introduce the benzyl and carbamate groups .

Functionalization: The piperidine ring is then functionalized by introducing the benzyl group through nucleophilic substitution reactions.

Carbamate Formation: The final step involves the formation of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactions and the use of automated synthesis platforms can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Benzyl chloride (C6H5CH2Cl), methyl chloroformate (CH3OCOCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to these targets, while the carbamate moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Key Structural Features

The compound’s piperidine ring is modified at the 3-position with:

A methylcarbamate group (Benzyl-O-(CO)-N(CH3)-).

An (S)-2-amino-3-methylbutanoyl side chain, derived from L-valine.

These substituents influence its physicochemical properties, such as solubility and permeability, and its interactions with biological targets.

Comparison Table

Functional Implications

Substituent Size and Polarity: The (S)-2-amino-3-methylbutanoyl group in the target compound adds bulk and hydrophobicity compared to the smaller (S)-2-aminopropanoyl group in the analog (CAS 1401669-08-6). This may reduce solubility but enhance membrane permeability .

Stereochemistry: The (S)-configuration in the amino acid side chain is critical for mimicking natural ligands (e.g., peptides), enabling selective interactions with GPCRs .

Biological Activity: Analogs like CP99994 () share a piperidine scaffold but feature methoxybenzylamino substituents, which enhance affinity for neurokinin receptors . In contrast, the target compound’s valine-derived side chain may favor different targets, such as peptide transporters or proteases.

Biological Activity

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological disorders. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H27N3O3

- Molecular Weight : 333.4 g/mol

- Functional Groups : Piperidine ring, benzyl group, and carbamate functional group.

The structural uniqueness of this compound lies in its chiral center at the amino acid side chain, which can influence its pharmacological properties and interactions with biological targets.

This compound is believed to interact with various neurotransmitter receptors and enzymes involved in neurotransmission. Its structural similarity to known bioactive molecules suggests potential applications in modulating pain and neurological functions. The compound may undergo nucleophilic substitutions and hydrolysis typical of carbamate compounds, which could affect its activity profile.

Pharmacological Studies

Research indicates that the drug-target residence time significantly influences the efficacy of compounds like this compound. Longer residence times can enhance target occupancy and modulate metabolic rates, potentially leading to improved therapeutic outcomes .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(isopropyl)carbamate | C20H31N3O3 | Enantiomeric variation |

| 1-(2-Amino-3-methylbutanoyl)piperidine | C12H17N | Lacks benzyl group |

| Benzyl N-(piperidin-4-yl)carbamate | C15H21N3O2 | Different piperidine position |

The unique stereochemistry at the amino acid side chain may result in different biological activities compared to these structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of similar compounds, demonstrating how variations in structure can influence drug metabolism and efficacy. For instance, investigations into the residence time of inhibitors have shown that prolonged interactions with target proteins can lead to enhanced therapeutic effects .

Moreover, animal models have been employed to assess the in vivo effectiveness of these compounds, revealing insights into their potential applications for treating conditions such as chronic pain and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.